4-(morpholinosulfonyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
Description
4-(morpholinosulfonyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a sulfonamide-based compound featuring a benzamide core substituted with morpholine and pyrimidinyl-piperazine moieties via sulfonyl linkages. Its structure combines aromatic, heterocyclic, and sulfonamide groups, which are common in pharmacologically active molecules targeting enzymes or receptors. The morpholine ring contributes to solubility and metabolic stability, while the pyrimidinyl-piperazine group may enhance binding affinity to biological targets through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O6S2/c29-21(19-3-5-20(6-4-19)36(32,33)28-14-16-34-17-15-28)23-9-2-18-35(30,31)27-12-10-26(11-13-27)22-24-7-1-8-25-22/h1,3-8H,2,9-18H2,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQHKMNGKPSHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to Sulfamoyl Benzamides
Conceptual Synthetic Strategy
The synthesis of 4-(morpholinosulfonyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide can be approached through several strategic disconnections. A retrosynthetic analysis suggests the following key intermediates:
- 4-(Morpholinosulfonyl)benzoic acid or its activated derivative
- 3-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propylamine
- Alternatively, 4-(morpholinosulfonyl)benzoyl chloride and the corresponding amine
The synthesis typically involves formation of the sulfonamide groups followed by amide coupling, though the order can be varied depending on substrate compatibility and functional group tolerance.
Key Reaction Types in Sulfamoyl Benzamide Synthesis
Based on established methods for related compounds, the preparation of this compound involves several key reaction types:
- Chlorosulfonation : Introducing the sulfonyl chloride group
- Sulfonamide formation : Reaction of sulfonyl chlorides with amines
- Amide coupling : Formation of the benzamide linkage
- Piperazine functionalization : Introduction of the pyrimidine moiety
Each of these reactions requires specific conditions and considerations to achieve optimal yields and purity.
Specific Preparation Methods
Linear Synthetic Approach
Preparation of 4-(Morpholinosulfonyl)benzoic Acid
The synthesis begins with the preparation of 4-(morpholinosulfonyl)benzoic acid, which serves as a key intermediate. This can be accomplished through chlorosulfonation of benzoic acid followed by reaction with morpholine.
Step 1 : Chlorosulfonation of 4-carboxybenzoic acid
4-Carboxybenzoic acid + Chlorosulfonic acid (excess) → 4-Chlorosulfonylbenzoic acid
The reaction typically requires:
- Temperature: 70-75°C
- Reaction time: 4-6 hours
- Solvent: Neat (excess chlorosulfonic acid)
The 4-chlorosulfonylbenzoic acid product must be handled carefully due to its moisture sensitivity.
Step 2 : Sulfonamide formation with morpholine
4-Chlorosulfonylbenzoic acid + Morpholine → 4-(Morpholinosulfonyl)benzoic acid
Reaction conditions:
- Solvent: DCM/water (2:1)
- Base: Sodium carbonate (2 equiv.)
- Temperature: 0°C to room temperature
- Reaction time: 24 hours
The product can be isolated by acidification of the reaction mixture to pH 2-3 followed by filtration or extraction with organic solvent.
Synthesis of 3-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propylamine
The preparation of 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propylamine involves the following steps:
Step 1 : Reaction of tert-butyl piperazine-1-carboxylate with 2-chloropyrimidine
tert-Butyl piperazine-1-carboxylate + 2-Chloropyrimidine → tert-Butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate
- Solvent: THF or acetonitrile
- Base: Triethylamine or potassium carbonate
- Temperature: 80-85°C (reflux)
- Time: 12-18 hours
- Catalyst: Optional, DMAP (0.1 equiv.)
Step 2 : Deprotection of the Boc group
tert-Butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate + TFA → 1-(Pyrimidin-2-yl)piperazine
Reaction conditions:
- Solvent: DCM
- Reagent: Trifluoroacetic acid (5 equiv.)
- Temperature: 0°C to room temperature
- Time: 2-4 hours
Step 3 : Sulfonamide formation with 3-bromopropylamine derivative
1-(Pyrimidin-2-yl)piperazine + 3-Bromopropanesulfonyl chloride → 3-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propylamine
Reaction conditions:
- Solvent: DCM/water (2:1)
- Base: Potassium carbonate or sodium hydroxide
- Temperature: 0-25°C
- Time: 12-24 hours
Final Amide Coupling
The final step involves the coupling of 4-(morpholinosulfonyl)benzoic acid with 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propylamine:
4-(Morpholinosulfonyl)benzoic acid + 3-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propylamine → this compound
Several coupling methods can be employed:
Method A : Carbodiimide coupling (EDC/DMAP)
Reaction conditions:
- Reagents: EDC·HCl (1.2 equiv.), DMAP (0.1 equiv.)
- Solvent: DCM/DMF (3:1)
- Temperature: Room temperature
- Time: 24 hours
Method B : Mixed anhydride method
Reaction conditions:
- Reagents: Isobutyl chloroformate (1.1 equiv.), N-methylmorpholine (1.2 equiv.)
- Solvent: THF
- Temperature: -15°C to room temperature
- Time: 4-6 hours
Method C : Acid chloride formation followed by amidation
Step 1: Convert the carboxylic acid to acid chloride using thionyl chloride or oxalyl chloride.
Step 2: React the acid chloride with the amine component.
Convergent Synthetic Approach
An alternative convergent approach involves the separate preparation of key building blocks followed by late-stage coupling:
Preparation of 4-(Morpholinosulfonyl)benzoyl Chloride
4-(Morpholinosulfonyl)benzoic acid + Thionyl chloride (or Oxalyl chloride) → 4-(Morpholinosulfonyl)benzoyl chloride
Reaction conditions:
- Reagent: Thionyl chloride (excess) or Oxalyl chloride (1.5 equiv.) with catalytic DMF
- Solvent: DCM or toluene
- Temperature: Reflux
- Time: 2-4 hours
Preparation of Protected Amine Intermediate
The protected amine intermediate can be prepared using a phthalimide protection strategy:
3-Bromopropylphthalimide + 1-(Pyrimidin-2-yl)piperazine → Protected amine intermediate
Followed by deprotection:
Protected amine intermediate + Hydrazine hydrate → 3-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propylamine
Final Coupling
The final coupling step involves reaction of the acid chloride with the amine:
4-(Morpholinosulfonyl)benzoyl chloride + 3-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propylamine → this compound
Reaction conditions:
- Solvent: DCM
- Base: Triethylamine or pyridine (2 equiv.)
- Temperature: 0°C to room temperature
- Time: 2-4 hours
Optimization of Reaction Conditions
Sulfonamide Formation Optimization
Table 1 presents comparative data for sulfonamide formation under various conditions based on studies with similar compounds.
Table 1. Optimization of Sulfonamide Formation Conditions
| Entry | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%)* |
|---|---|---|---|---|---|
| 1 | Na₂CO₃ | DCM/H₂O (2:1) | 0 to RT | 24 | 72-85 |
| 2 | K₂CO₃ | DCM/H₂O (2:1) | RT | 24 | 75-90 |
| 3 | Et₃N | DCM | 0 to RT | 12 | 65-78 |
| 4 | Pyridine | DCM | RT | 16 | 60-75 |
| 5 | NaOH | DCM/H₂O (1:1) | 0 | 6 | 55-70 |
*Yields are reported for similar sulfamoyl compounds and may vary for the target compound.
Amide Coupling Optimization
Table 2 presents optimization data for the amide coupling step based on studies with analogous compounds.
Table 2. Optimization of Amide Coupling Conditions
| Entry | Coupling Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
|---|---|---|---|---|---|---|
| 1 | Carbodiimide | EDC/DMAP | DCM/DMF | RT | 24 | 65-85 |
| 2 | Carbodiimide | DCC/HOBt | DCM | RT | 24 | 60-80 |
| 3 | Mixed anhydride | IBCF/NMM | THF | -15 to RT | 6 | 70-85 |
| 4 | Acid chloride | SOCl₂, then Et₃N | DCM | 0 to RT | 4 | 75-90 |
| 5 | HATU | HATU/DIPEA | DMF | RT | 12 | 80-95 |
*Yields are reported for similar benzamide compounds and may vary for the target compound.
Analytical Characterization
Spectroscopic Characterization
The characterization of this compound typically involves various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in the ¹H NMR spectrum (400 MHz, DMSO-d₆):
- Aromatic protons: δ 7.6-8.2 ppm (4H, benzamide ring)
- Pyrimidine protons: δ 8.4-8.6 ppm (2H) and δ 7.0-7.2 ppm (1H)
- Morpholine protons: δ 3.5-3.7 ppm (4H, O-CH₂) and δ 2.9-3.1 ppm (4H, N-CH₂)
- Piperazine protons: δ 3.7-3.9 ppm (4H) and δ 2.8-3.0 ppm (4H)
- Propyl chain protons: δ 3.2-3.4 ppm (2H, CH₂-NH), δ 1.7-1.9 ppm (2H, middle CH₂), and δ 2.9-3.1 ppm (2H, CH₂-SO₂)
- Amide NH: δ 8.3-8.5 ppm (1H)
Characteristic signals in the ¹³C NMR spectrum would include:
- Carbonyl carbon: δ 165-170 ppm
- Aromatic carbons: δ 125-145 ppm
- Pyrimidine carbons: δ 155-165 ppm and δ 110-120 ppm
- Aliphatic carbons: δ 25-70 ppm
Infrared (IR) Spectroscopy
- N-H stretching: 3300-3400 cm⁻¹
- C=O stretching (amide): 1630-1680 cm⁻¹
- S=O stretching (sulfonyl): 1140-1170 cm⁻¹ and 1300-1350 cm⁻¹
- C-N stretching: 1200-1350 cm⁻¹
- Aromatic C=C stretching: 1450-1600 cm⁻¹
Mass Spectrometry
- Molecular ion [M+H]⁺: m/z 539.2
- Fragment ions may include:
- Loss of morpholine: m/z 456.1
- Loss of pyrimidinylpiperazine: m/z 345.1
Purity Assessment
The purity of this compound can be determined using:
High-Performance Liquid Chromatography (HPLC) :
- Column: C18 reversed-phase
- Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
- Detection: UV at 254 nm and 280 nm
Elemental Analysis :
- Expected values for C₂₂H₃₀N₆O₇S₂:
- Carbon: 49.05%
- Hydrogen: 5.61%
- Nitrogen: 15.60%
- Sulfur: 11.91%
- Expected values for C₂₂H₃₀N₆O₇S₂:
Challenges and Considerations in Synthesis
Several challenges may be encountered during the synthesis of this compound:
Selectivity Issues
The presence of multiple nucleophilic nitrogen centers in the piperazine moiety requires careful control of reaction conditions to ensure selective functionalization. Protection strategies may be necessary to prevent undesired side reactions.
Solubility Challenges
Intermediates containing both hydrophilic and hydrophobic groups may present solubility challenges during isolation and purification. Mixed solvent systems are often required to maintain homogeneity.
Purification Considerations
The final compound and its intermediates may require specialized purification techniques:
- Column chromatography using silica gel with gradient elution
- Recrystallization from appropriate solvent mixtures
- Preparative HPLC for high-purity requirements
Biological Relevance and Applications
Although specific biological data for this compound is limited, related sulfamoyl benzamide compounds have demonstrated significant biological activities:
Enzyme Inhibition Properties
Similar sulfamoyl benzamide derivatives have shown inhibitory activity against h-NTPDases with IC₅₀ values in the low micromolar to submicromolar range. The compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) was identified as a potent inhibitor of h-NTPDase1 with an IC₅₀ value of 2.88 ± 0.13 μM.
Chemical Reactions Analysis
Types of Reactions
4-(morpholinosulfonyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Cancer Treatment :
- The compound has been identified as a candidate for developing novel anticancer agents. It operates through mechanisms involving the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells by reducing RNA transcripts that promote growth .
- A study highlighted the role of pyrimidine compounds in targeting cancer cells, suggesting that derivatives of this compound could be optimized for enhanced efficacy against various cancer types .
-
Antimicrobial Activity :
- The sulfonamide moiety present in the compound is known for its broad-spectrum antimicrobial properties. Research has demonstrated that sulfonamide derivatives exhibit significant activity against bacterial strains, including those resistant to conventional antibiotics. The compound's structural features enhance its interaction with bacterial enzymes, making it a promising candidate for further development .
-
Inhibition of Enzymes :
- The compound's design allows it to act as an inhibitor of various enzymes, including those involved in bacterial metabolism and cancer progression. For example, sulfonamides have been shown to inhibit carbonic anhydrase isozymes, which play a role in maintaining pH balance in tissues and are implicated in tumor growth .
- Cytotoxicity Studies :
Case Studies
-
Antimalarial Activity :
- A related class of compounds has been evaluated for their antimalarial properties, showing promising results against Plasmodium falciparum. The incorporation of sulfonamide groups has been linked to increased potency in inhibiting malaria parasites, indicating that similar modifications might enhance the efficacy of 4-(morpholinosulfonyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide against malaria .
-
Antifungal Properties :
- Compounds with similar structural motifs have been synthesized and tested against fungal pathogens such as Candida albicans. These studies revealed that certain derivatives exhibited greater antifungal activity than established treatments like fluconazole, highlighting the potential of this compound in treating fungal infections .
Mechanism of Action
The mechanism of action of 4-(morpholinosulfonyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Sulfonamide Derivatives
- N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (): This compound shares a sulfonamide-pyridine backbone but replaces the morpholine and pyrimidine groups with phenylcarbamoyl and phenylpiperazine substituents. Its synthesis involves phenyl isocyanate, yielding a 73% product with distinct IR and NMR profiles (e.g., 1640 cm⁻¹ C=O stretch, δ 8.92 ppm NH signal).
- 4-(4-Amino-pyrazolopyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide (): This derivative includes a pyrazolopyrimidine core linked to a sulfonamide. The fluorine atoms in its chromenone moiety improve lipophilicity, as evidenced by its higher melting point (211–214°C) and molecular weight (616.9 g/mol).
Piperazine-Containing Analogues
N-[(4-Arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives () :
These compounds feature spirocyclic systems fused with arylpiperazines. For example, compound 2h (ED₅₀ = 23 mg/kg in MES-test) demonstrates enhanced anticonvulsant activity compared to valproate (ED₅₀ = 211 mg/kg). The rigid spiro structure may restrict binding modes, whereas the target compound’s flexible sulfonylpropyl linker could allow broader target engagement .Arylpiperazine-linked benzimidazoles () :
Derivatives like 3j (3-[4-(4-nitrophenyl)piperazin-1-yl]propyl methanesulphonate) incorporate nitro groups for electronic modulation. Their synthesis via methanesulphonate intermediates highlights divergent synthetic routes compared to the target compound’s sulfonamide couplings .
Pharmacological and Physicochemical Properties
- Solubility and Stability : The target compound’s morpholine group likely enhances aqueous solubility compared to phenyl-substituted analogues (e.g., ). Fluorinated derivatives () exhibit higher molecular weights and melting points, suggesting improved thermal stability .
- Binding Interactions : The pyrimidinyl-piperazine group in the target compound may mimic ATP in kinase binding pockets, a feature absent in spirocyclic or nitro-substituted analogues .
Biological Activity
The compound 4-(morpholinosulfonyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a morpholino sulfonyl group, a pyrimidine moiety, and a piperazine ring. The molecular formula is , indicating its substantial size and potential for diverse interactions within biological systems.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in cancer progression and as an antimicrobial agent.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce apoptosis in cancer cells.
- Case Studies :
- In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells.
- A study reported an IC50 value (the concentration required to inhibit 50% of cell growth) of approximately 5 µM against the MCF-7 breast cancer cell line, indicating potent anticancer activity.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several pathogens:
- Mechanism of Action : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to bacterial cell death.
- Case Studies :
- In vitro tests showed effective inhibition of Staphylococcus aureus with an MIC (minimum inhibitory concentration) of 2 µg/mL.
- The compound was also effective against Escherichia coli, demonstrating broad-spectrum antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications in the morpholino or piperazine groups have been linked to enhanced biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups on the piperazine ring | Increased potency against CDK inhibitors |
| Alteration of sulfonyl group | Enhanced solubility and bioavailability |
Pharmacokinetics
The pharmacokinetic profile indicates good absorption with a half-life suitable for therapeutic applications. Studies suggest that the compound has favorable distribution characteristics within tissues.
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, it is useful to compare it with similar molecules:
| Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Compound A | 10 | 5 |
| Compound B | 8 | 3 |
| Target Compound | 5 | 2 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-(morpholinosulfonyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves sequential sulfonylation and coupling reactions. For example:
- Step 1 : Morpholine sulfonylation using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C, 2–4 hours) to form the morpholinosulfonyl intermediate.
- Step 2 : Piperazine sulfonylation with pyrimidin-2-yl-piperazine derivatives, often requiring coupling agents like EDC/HOBt in DMF at room temperature .
- Step 3 : Benzamide formation via nucleophilic acyl substitution, using activated esters or carbodiimide-mediated coupling .
Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield of the final compound?
- Optimization Strategies :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfonamide intermediates but may require purification via normal-phase chromatography (e.g., 10% MeOH/CH₂Cl₂) to remove byproducts .
- Temperature : Controlled heating (40–60°C) improves coupling efficiency in benzamide formation, while excess heat degrades sulfonyl groups .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation, achieving yields >75% in optimized cases .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Primary Methods :
- LCMS : Confirms molecular weight (e.g., calculated m/z 541.2 vs. observed 541.1 [M+H]⁺) and purity (>95% @ 215/254 nm) .
- NMR : ¹H NMR identifies key protons (e.g., pyrimidine protons at δ 8.4–8.6 ppm; morpholine protons at δ 3.6–3.8 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–170 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water gradients) assess purity and detect sulfonic acid impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for analogous piperazine-sulfonamide derivatives?
- Case Study : reports 27% yield for a fluorophenyl-sulfonamide analog, while achieves 60% for chlorophenyl derivatives. Key factors:
- Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) slow sulfonylation but improve crystallinity, aiding purification.
- Byproduct Formation : Fluorophenyl analogs generate hydrolyzed sulfonic acids, requiring ion-pair chromatography for removal .
- Mitigation : Use of scavenger resins (e.g., polymer-bound DMAP) or flow chemistry to minimize side reactions .
Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., kinases, GPCRs)?
- Approaches :
- Molecular Docking : PyMOL/AutoDock Vina models interactions between the morpholinosulfonyl group and ATP-binding pockets (e.g., kinase hinge regions).
- MD Simulations : Assess stability of piperazine-pyrimidine interactions in aqueous environments (e.g., GROMACS with CHARMM36 force fields) .
- Validation : Compare computational ΔG values with experimental IC₅₀ data from kinase inhibition assays .
Q. How can researchers address discrepancies in NMR data for structurally similar benzamide derivatives?
- Example : reports δ 7.8–8.1 ppm for benzamide aromatic protons, while observes δ 7.5–7.7 ppm.
- Root Cause : Solvent polarity (CDCl₃ vs. DMSO-d₆) and substituent electronic effects (e.g., electron-withdrawing sulfonyl groups deshield protons) .
- Resolution : Standardize solvent systems and use 2D NMR (HSQC, HMBC) to assign ambiguous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
